4-Propyl-1-(trifluoromethyl)cyclohexanol
Description
Significance of Fluorinated Organic Compounds in Chemical Sciences
Fluorinated organic compounds are integral to modern chemistry, with applications spanning pharmaceuticals, agrochemicals, and advanced materials. ed.ac.ukmdpi.com The carbon-fluorine bond is the strongest single bond in organic chemistry, which imparts exceptional thermal and metabolic stability to fluorinated molecules. This stability is a highly desirable trait, particularly in drug design, where it can lead to improved pharmacokinetic profiles. It is estimated that approximately 20% of all pharmaceuticals and 30-40% of agrochemicals contain fluorine.
The trifluoromethyl (-CF3) group is a powerful modulator of molecular properties. Its strong electron-withdrawing nature, a result of the high electronegativity of the three fluorine atoms, can significantly alter the acidity or basicity of nearby functional groups and influence reaction pathways. mdpi.com Furthermore, the -CF3 group is highly lipophilic, which can enhance a molecule's ability to permeate biological membranes. Despite being larger than a hydrogen atom, it is often considered a bioisostere of a methyl group, allowing chemists to fine-tune steric interactions and metabolic stability. Introducing a trifluoromethyl group can protect an adjacent position from metabolic oxidation, a common strategy in drug development. mdpi.com
Table 1: Comparative Properties of Methyl vs. Trifluoromethyl Groups
Property Methyl Group (-CH3) Trifluoromethyl Group (-CF3) Reference van der Waals Radius 2.00 Å 2.70 Å Electronegativity (Pauling Scale of Carbon) ~2.55 ~3.4 (Inductive Effect) Hansch Lipophilicity Parameter (π) +0.56 +0.88 Metabolic Stability Susceptible to oxidation Highly resistant to oxidation
The cyclohexanol (B46403) ring is a privileged scaffold in organic synthesis, appearing in a vast array of natural products and synthetic molecules, including pharmaceuticals and fragrances. Its chair-like conformation provides a well-defined three-dimensional structure that can be functionalized with high stereocontrol. Synthetic chemists have developed a rich portfolio of reactions to access and modify cyclohexanol derivatives, often starting from readily available cyclohexanones. mdpi.com These scaffolds serve as versatile intermediates for constructing more complex molecular architectures. mdpi.com
Contextualization of 4-Propyl-1-(trifluoromethyl)cyclohexanol within Fluoroorganic Chemistry
This compound is a molecule that combines the features of a substituted cyclohexanol with a tertiary trifluoromethylated carbinol. While detailed research on this specific compound is not widely published, its structure suggests a clear rationale for its synthesis and investigation, based on the well-understood principles of its constituent parts.
Table 2: Chemical Identifiers for this compound
Identifier Value IUPAC Name 4-propyl-1-(trifluoromethyl)cyclohexan-1-ol Molecular Formula C10H17F3O Molecular Weight 210.24 g/mol CAS Number Not available in public databases
The key structural feature of 1-trifluoromethylcyclohexanols is the presence of a hydroxyl (-OH) group and a trifluoromethyl (-CF3) group on the same tertiary carbon atom. This arrangement creates a unique electronic environment. The powerful electron-withdrawing effect of the -CF3 group increases the acidity of the hydroxyl proton compared to its non-fluorinated analogues. The molecule can exist as two diastereomers, cis and trans, depending on the relationship between the 4-propyl group and the 1-hydroxyl group. These isomers may exhibit different physical properties and biological activities, making their stereoselective synthesis a topic of significant chemical interest.
Historical Perspective on the Synthesis and Application of Trifluoromethylated Alcohols
The medicinal use of the trifluoromethyl group dates to the early 20th century, with research intensifying in the 1940s. The synthesis of trifluoromethylated alcohols, particularly tertiary alcohols, has evolved significantly over the decades. Early methods were often harsh and limited in scope.
A major breakthrough came with the development of nucleophilic trifluoromethylation reagents. Among the most important is trimethyl(trifluoromethyl)silane (TMSCF3), often called the Ruppert-Prakash reagent, first reported in 1984. nih.gov This reagent allows for the direct addition of a trifluoromethyl anion equivalent to carbonyl compounds like aldehydes and ketones. nih.govnih.gov The reaction typically proceeds in the presence of a catalytic amount of a fluoride (B91410) source or other nucleophilic activator. nih.govresearchgate.net
The reaction of a substituted cyclohexanone (B45756), such as 4-propylcyclohexanone (B1345700), with the Ruppert-Prakash reagent represents the most direct and logical synthetic route to this compound. chemrxiv.orgnih.gov This method provides a reliable way to construct the challenging C-CF3 bond and generate the tertiary alcohol moiety in a single step, making previously inaccessible structures available for further study and application. chemrxiv.orgnih.gov
Structure
3D Structure
Properties
Molecular Formula |
C10H17F3O |
|---|---|
Molecular Weight |
210.24 g/mol |
IUPAC Name |
4-propyl-1-(trifluoromethyl)cyclohexan-1-ol |
InChI |
InChI=1S/C10H17F3O/c1-2-3-8-4-6-9(14,7-5-8)10(11,12)13/h8,14H,2-7H2,1H3 |
InChI Key |
NZUJLGHLZKGGAI-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1CCC(CC1)(C(F)(F)F)O |
Origin of Product |
United States |
Chemical Reactivity and Transformations of 4 Propyl 1 Trifluoromethyl Cyclohexanol
Reactions Involving the Hydroxyl Group
The tertiary hydroxyl group is the primary site of reactivity in 4-Propyl-1-(trifluoromethyl)cyclohexanol. However, its reactivity is tempered by the steric bulk of the cyclohexane (B81311) ring and the adjacent trifluoromethyl and propyl groups.
Esterification and Etherification Reactions
Esterification: The direct esterification of this compound with carboxylic acids under typical acidic conditions is expected to be slow and inefficient. This is due to the steric hindrance around the tertiary alcohol, which impedes the approach of the carboxylic acid, and the deactivating effect of the electron-withdrawing trifluoromethyl group, which reduces the nucleophilicity of the hydroxyl oxygen.
More effective methods for the esterification of sterically hindered tertiary alcohols often involve the use of more reactive acylating agents or specific catalysts. For instance, the use of acid chlorides or anhydrides in the presence of a non-nucleophilic base like pyridine (B92270) can facilitate the reaction. Another approach involves the use of solid acid catalysts, such as cation exchange resins, which can promote esterification under milder conditions.
| Reaction | Reagents | General Conditions | Expected Product |
| Esterification | Carboxylic Acid (R-COOH) / Acid Catalyst (e.g., H₂SO₄) | Heat | 4-Propyl-1-(trifluoromethyl)cyclohexyl ester |
| Esterification | Acid Chloride (R-COCl) / Pyridine | Room Temperature | 4-Propyl-1-(trifluoromethyl)cyclohexyl ester |
| Esterification | Carboxylic Acid (R-COOH) / Cation Exchange Resin | Mild Heat | 4-Propyl-1-(trifluoromethyl)cyclohexyl ester |
Etherification: Similar to esterification, the formation of ethers from this compound via Williamson ether synthesis is challenging due to the steric hindrance and the low nucleophilicity of the tertiary alkoxide. However, specialized methods have been developed for the synthesis of specific ethers. For example, the formation of trifluoromethyl ethers from tertiary alcohols has been achieved through a silver-mediated oxidative O-trifluoromethylation using a trifluoromethyl source like TMSCF₃. researchgate.net
| Reaction | Reagents | General Conditions | Expected Product |
| O-Trifluoromethylation | TMSCF₃, Silver Salt (e.g., AgOTf), Oxidant | Mild Conditions | 1-Propyl-4-(trifluoromethoxy)-4-(trifluoromethyl)cyclohexane |
Oxidation Reactions and Derived Products
Tertiary alcohols, such as this compound, are resistant to oxidation under standard conditions that typically oxidize primary and secondary alcohols. This is because they lack a hydrogen atom on the carbon bearing the hydroxyl group. Consequently, oxidation cannot occur without the cleavage of a carbon-carbon bond, a process that requires harsh reaction conditions and often leads to a mixture of degradation products. Therefore, direct oxidation to a ketone is not a viable transformation for this compound.
Dehydration Pathways to Trifluoromethylated Cyclohexenes
The acid-catalyzed dehydration of this compound is a plausible transformation that leads to the formation of trifluoromethylated cyclohexenes. This reaction typically proceeds through an E1 elimination mechanism. chemistrysteps.comlibretexts.orgmasterorganicchemistry.com The process is initiated by the protonation of the hydroxyl group by a strong acid (e.g., sulfuric acid or phosphoric acid), forming a good leaving group (water). chemistrysteps.comlibretexts.orgmasterorganicchemistry.com Subsequent departure of the water molecule generates a tertiary carbocation.
The stability of this carbocation is a critical factor in the reaction. The electron-withdrawing trifluoromethyl group is expected to destabilize the adjacent positive charge, potentially requiring more forcing conditions for the dehydration to occur compared to a non-fluorinated analogue.
Once the carbocation is formed, a proton is eliminated from an adjacent carbon to form a double bond. According to Zaitsev's rule, the major product is typically the more substituted (and therefore more stable) alkene. doubtnut.com In the case of the carbocation derived from this compound, proton removal can occur from three different positions, potentially leading to a mixture of isomeric trifluoromethylated cyclohexenes. The regioselectivity will be influenced by both steric factors and the electronic effects of the trifluoromethyl group.
Potential Dehydration Products:
4-Propyl-1-(trifluoromethyl)cyclohex-1-ene
5-Propyl-1-(trifluoromethyl)cyclohex-1-ene
4-Propylidene-1-(trifluoromethyl)cyclohexane
| Reaction | Reagents | Mechanism | Potential Major Products |
| Dehydration | Concentrated H₂SO₄ or H₃PO₄, Heat | E1 Elimination | 4-Propyl-1-(trifluoromethyl)cyclohex-1-ene, 5-Propyl-1-(trifluoromethyl)cyclohex-1-ene |
Reactions Involving the Trifluoromethyl Group
The trifluoromethyl group is known for its high stability and is generally unreactive under many conditions.
Stability and Reactivity of the CF₃ Moiety
The trifluoromethyl group is exceptionally stable due to the high bond dissociation energy of the carbon-fluorine bond. mdpi.com This makes the CF₃ group resistant to most chemical transformations. It is metabolically stable and generally does not participate in reactions that affect other parts of the molecule under standard organic synthesis conditions. mdpi.com Its strong electron-withdrawing nature, however, significantly influences the reactivity of adjacent functional groups, as discussed in the context of the hydroxyl group's reactions.
Transformations of the Trifluoromethyl Group (if applicable in a research context)
While the trifluoromethyl group is generally inert, some transformations have been reported in specific research contexts, although they are not common. These reactions often require harsh conditions or specialized reagents. For instance, the activation of a C-F bond within a trifluoromethyl group can sometimes be achieved using strong Lewis acids. researchgate.net In the context of aromatic compounds, methods for the conversion of a trifluoromethyl group to other functionalities have been developed. However, applying these transformations to a saturated aliphatic system like this compound would be challenging and is not a well-established synthetic route. Research into the selective activation of C-F bonds is an ongoing area of chemical research, and future developments may provide methods applicable to such molecules. researchgate.net
Transformations of the Cyclohexane Ring
Transformations involving the cyclohexane ring of this compound can be categorized into reactions that either cleave the ring structure or modify its substituents.
Ring-opening reactions of simple cyclohexanol (B46403) derivatives are not common unless facilitated by specific structural features or harsh reaction conditions that promote fragmentation. For this compound, a significant transformation that could be considered a formal ring-opening is its potential conversion to aromatic compounds. Under strongly acidic or dehydrating conditions, the tertiary alcohol can be eliminated to form a carbocation intermediate. Subsequent rearrangement and loss of protons, potentially coupled with oxidation, could lead to the formation of a propyl- and trifluoromethyl-substituted benzene (B151609) ring. This deoxytrifluoromethylation/aromatization strategy is a known method for accessing highly substituted trifluoromethyl arenes from cyclohexanone (B45756) precursors, where the corresponding trifluoromethyl alcohol is a key intermediate.
Derivatization at other positions on the cyclohexane ring of this compound would likely require multi-step synthetic sequences. Direct functionalization of the C-H bonds on the cyclohexane ring is challenging due to their low reactivity. However, it is conceivable to introduce functionality through radical halogenation, which could then be followed by nucleophilic substitution or elimination reactions to introduce a variety of substituents or unsaturation at different positions on the ring. The regioselectivity of such reactions would be influenced by the steric and electronic effects of the existing propyl and trifluoromethyl groups.
Role as a Building Block in Complex Molecule Synthesis
The unique combination of a lipophilic propyl group, a polar alcohol, and a metabolically stable and lipophilic trifluoromethyl group makes this compound an interesting building block for the synthesis of more complex molecules, particularly in the fields of medicinal and materials chemistry.
In multi-step organic syntheses, the hydroxyl group of this compound is the most probable site for initial transformations. Standard organic reactions can be employed to convert the alcohol into a variety of other functional groups, thereby allowing for its incorporation into larger molecular frameworks.
Table 1: Potential Derivatizations of the Hydroxyl Group in this compound
| Reaction Type | Reagents and Conditions | Product Type |
| Esterification | Carboxylic acid, acid catalyst (e.g., H₂SO₄) or acyl chloride, base (e.g., pyridine) | Ester |
| Etherification | Alkyl halide, strong base (e.g., NaH) (Williamson ether synthesis) | Ether |
| Dehydration | Strong acid (e.g., H₂SO₄, H₃PO₄), heat | Alkene |
| Oxidation | Not applicable (tertiary alcohol) | - |
| Substitution | (e.g., Deoxyfluorination with DAST) | Fluorinated cyclohexane |
For instance, esterification with a biologically active carboxylic acid could yield a prodrug, where the ester linkage is designed to be cleaved in vivo to release the active compound. Similarly, etherification could be used to link the cyclohexyl motif to other molecular fragments. Dehydration reactions would lead to the formation of 4-propyl-1-(trifluoromethyl)cyclohexene, a versatile intermediate that can undergo further reactions such as epoxidation, dihydroxylation, or polymerization.
The trifluoromethylated cyclohexane motif is of significant interest in drug discovery. The trifluoromethyl group can enhance metabolic stability, binding affinity, and membrane permeability of drug candidates. Therefore, this compound serves as a valuable precursor for the synthesis of advanced chemical scaffolds incorporating this feature.
One area of potential application is in the synthesis of spirocyclic compounds. Spirocycles, which contain two rings connected by a single atom, are increasingly utilized in drug design to explore novel chemical space. The tertiary alcohol of this compound could be converted into a suitable leaving group, followed by an intramolecular nucleophilic attack from a side chain attached elsewhere on the cyclohexane ring to form a spirocyclic system.
Furthermore, the facially polarized nature of some fluorinated cyclohexanes, where one face of the ring is electron-rich and the other is electron-poor, can be exploited in the design of molecules with specific binding properties. While this compound itself does not exhibit this specific all-cis tetrafluoro substitution pattern, the principle of using fluorinated cyclohexane rings to create unique electronic properties in advanced scaffolds is a growing area of research. The combination of the propyl and trifluoromethyl groups on the cyclohexane ring provides a unique lipophilic and electronic profile that can be incorporated into more complex structures to fine-tune their biological activity and pharmacokinetic properties.
Stereochemical and Conformational Analysis of 4 Propyl 1 Trifluoromethyl Cyclohexanol
Stereoisomerism and Chirality
The structure of 4-Propyl-1-(trifluoromethyl)cyclohexanol contains two stereocenters, which gives rise to multiple stereoisomers. The presence and spatial arrangement of the propyl and trifluoromethyl groups on the cyclohexane (B81311) ring are key to its stereochemical properties.
With two chiral centers at the C1 and C4 positions of the cyclohexane ring, this compound can exist as a total of four stereoisomers. These stereoisomers consist of two pairs of enantiomers. The relationship between any two stereoisomers that are not enantiomers is that of diastereomers.
The cis and trans isomers of this compound are diastereomers of each other. Each of these diastereomers (cis and trans) exists as a pair of enantiomers.
Cis Isomer: In the cis isomer, the propyl and trifluoromethyl groups are on the same face of the cyclohexane ring. This isomer is chiral and exists as a pair of enantiomers.
Trans Isomer: In the trans isomer, the propyl and trifluoromethyl groups are on opposite faces of the cyclohexane ring. This isomer is also chiral and exists as a pair of enantiomers.
Table 1: Stereoisomers of this compound
| Stereoisomer | Relationship to Other Isomers |
|---|---|
| (cis)-(1R,4S)-4-Propyl-1-(trifluoromethyl)cyclohexanol | Enantiomer of (cis)-(1S,4R)-isomer; Diastereomer of trans isomers |
| (cis)-(1S,4R)-4-Propyl-1-(trifluoromethyl)cyclohexanol | Enantiomer of (cis)-(1R,4S)-isomer; Diastereomer of trans isomers |
| (trans)-(1R,4R)-4-Propyl-1-(trifluoromethyl)cyclohexanol | Enantiomer of (trans)-(1S,4S)-isomer; Diastereomer of cis isomers |
| (trans)-(1S,4S)-4-Propyl-1-(trifluoromethyl)cyclohexanol | Enantiomer of (trans)-(1R,4R)-isomer; Diastereomer of cis isomers |
The absolute configuration at each stereocenter (C1 and C4) can be assigned as either R or S based on the Cahn-Ingold-Prelog priority rules. The relative configuration of the substituents is described as cis or trans.
Relative Configuration (cis vs. trans): This describes the orientation of the propyl and trifluoromethyl groups relative to each other on the cyclohexane ring.
Absolute Configuration (R/S): This provides the specific three-dimensional arrangement of the atoms at each chiral center.
The combination of these designations provides a complete stereochemical description of each unique stereoisomer. For example, (cis)-(1R,4S)-4-Propyl-1-(trifluoromethyl)cyclohexanol specifies both the relative and absolute stereochemistry.
Conformational Preferences of the Cyclohexane Ring
The chair conformation is the most stable arrangement for a cyclohexane ring. It can undergo a process called a "ring flip" to an alternative chair conformation, passing through higher-energy boat and twist-boat intermediates. During a ring flip, axial substituents become equatorial, and equatorial substituents become axial. The boat conformation is generally a high-energy transition state.
In substituted cyclohexanes, the chair conformation that places the larger substituent in the equatorial position is generally more stable. This is due to the avoidance of unfavorable 1,3-diaxial interactions, which are steric clashes between an axial substituent and the axial hydrogens on the same side of the ring.
Propyl Group: The propyl group is a sterically demanding substituent and will strongly prefer the equatorial position to minimize steric strain.
Trifluoromethyl Group: The trifluoromethyl (CF₃) group is also sterically bulky and generally favors the equatorial position. The conformational preference of a trifluoromethyl group has been a subject of detailed study, and while it is smaller than a tert-butyl group, it has a significant A-value (a measure of its preference for the equatorial position).
For trans-4-Propyl-1-(trifluoromethyl)cyclohexanol , the diequatorial conformation, where both the propyl and trifluoromethyl groups are in equatorial positions, would be overwhelmingly favored. The diaxial conformation would be highly unstable due to severe 1,3-diaxial interactions for both bulky groups.
For cis-4-Propyl-1-(trifluoromethyl)cyclohexanol , one substituent must be axial while the other is equatorial. Given the steric bulk of both groups, the determination of which group preferentially occupies the equatorial position would depend on their relative A-values. Generally, the larger group will dictate the preferred conformation. The propyl group is typically considered to have a larger A-value than the trifluoromethyl group, suggesting that the conformation with the propyl group in the equatorial position and the trifluoromethyl group in the axial position would be more stable. However, the energetic difference between the two possible chair conformations might be small, leading to a dynamic equilibrium.
Table 2: Predicted Conformational Preferences
| Isomer | More Stable Conformer | Less Stable Conformer | Reason for Preference |
|---|---|---|---|
| trans | Diequatorial | Diaxial | Avoidance of severe 1,3-diaxial interactions for both bulky groups. |
| cis | Propyl (equatorial), CF₃ (axial) | Propyl (axial), CF₃ (equatorial) | The larger propyl group has a stronger preference for the equatorial position. |
Stereoelectronic effects can also play a role in the conformational preferences of fluorinated compounds. The highly polar nature of the carbon-fluorine (C-F) bond can lead to significant dipole-dipole interactions and hyperconjugative effects.
Intramolecular Interactions and Hydrogen Bonding
The presence of both a hydroxyl (-OH) group, a classic hydrogen bond donor, and a trifluoromethyl (-CF3) group, a potential hydrogen bond acceptor, on the same cyclohexane scaffold introduces the possibility of complex intramolecular interactions. These interactions are highly dependent on the stereochemistry of the molecule, specifically the cis or trans relationship between the two substituents and their resulting axial or equatorial positions in the chair conformation.
The existence of an intramolecular hydrogen bond between a fluorine atom of the trifluoromethyl group and the hydrogen of the hydroxyl group (C-F···H-O) is a key point of consideration. For such an interaction to occur, the geometry of the molecule must allow for a sufficiently short distance and a favorable angle between the donor (O-H) and the acceptor (C-F).
In the chair conformation of the cyclohexane ring, this interaction would be most plausible in the cis-isomer where both the -OH and -CF3 groups are on the same face of the ring. Specifically, a conformation where the hydroxyl group is axial and the trifluoromethyl group is equatorial, or vice versa, could potentially bring these groups into proximity.
However, studies on simple linear fluoroalcohols have indicated that intramolecular C-F···H-O hydrogen bonds are often not detectable or are energetically insignificant in solution. This is attributed to the low basicity of the fluorine atom in a C-F bond and the entropic cost of forming a constrained cyclic structure. Bulk solvation effects, even in non-polar solvents, tend to favor intermolecular hydrogen bonding with the solvent or other solute molecules over weak intramolecular interactions.
The nature of hydrogen bonding in this compound is expected to differ significantly between the solution and solid states.
In Solution: In solution, particularly in protic or polar aprotic solvents, intermolecular hydrogen bonding is expected to dominate. The hydroxyl group of the cyclohexanol (B46403) will readily form hydrogen bonds with solvent molecules. In dilute solutions of non-polar solvents, there is a higher probability of forming intermolecular hydrogen-bonded dimers or larger aggregates between molecules of this compound itself.
The conformational equilibrium of the cyclohexane ring will also be influenced by the solvent. The preference for placing bulky groups like propyl and trifluoromethyl in the equatorial position to minimize steric strain is a primary consideration. In the trans-isomer, the diequatorial conformer is expected to be overwhelmingly favored. For the cis-isomer, a conformational equilibrium between the two chair forms (one with axial -OH and equatorial -CF3/propyl, and the other with equatorial -OH and axial -CF3/propyl) will exist. The position of this equilibrium will depend on the relative steric demands (A-values) of the substituents.
Interactive Data Table: Estimated Steric Strain (A-values) for Substituents
| Substituent | A-value (kcal/mol) |
| -OH | 0.6 - 1.0 |
| -CH2CH2CH3 (Propyl) | ~2.1 |
| -CF3 | ~2.4 - 2.5 |
Note: These are generalized values for monosubstituted cyclohexanes and serve as an estimation.
In the Solid State: In the crystalline solid state, molecules arrange themselves to maximize favorable intermolecular interactions, leading to the formation of extensive hydrogen-bonding networks. Crystal packing forces play a significant role in determining the final conformation of the molecule, which may not be the lowest energy conformation observed in solution.
Studies of simple cyclohexanols and related compounds in the solid state have shown a tendency for equatorial hydroxyl groups to be involved in a greater number of hydrogen bonds compared to axial hydroxyls. rsc.org This is attributed to the greater steric accessibility of the equatorial position, which allows for easier interaction with neighboring molecules in the crystal lattice. rsc.org
Computational and Theoretical Studies
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide a powerful framework for understanding the molecular properties of 4-propyl-1-(trifluoromethyl)cyclohexanol at the electronic level. These methods allow for the detailed investigation of molecular geometry, electronic structure, and conformational preferences, as well as the exploration of potential reaction pathways.
Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Structure
Density Functional Theory (DFT) has become a standard tool for the accurate calculation of the electronic structure of organic molecules. By solving the Kohn-Sham equations, DFT can provide insights into the optimized geometry, charge distribution, and orbital energies of this compound. For a molecule of this nature, a common approach would involve the use of a hybrid functional, such as B3LYP, in conjunction with a basis set like 6-31G(d,p) or larger to achieve a good balance between accuracy and computational cost.
It is anticipated that the cyclohexane (B81311) ring would adopt a chair conformation as its lowest energy structure. The bond lengths and angles within the ring would be close to those of an unsubstituted cyclohexane, but with minor distortions induced by the substituents. Specifically, the C1 carbon, bonded to both the hydroxyl and trifluoromethyl groups, would exhibit a slightly longer C-C bond length due to steric hindrance and electronic effects.
The electronic structure of this compound will be significantly influenced by its substituents. The trifluoromethyl group, being strongly electron-withdrawing, will lower the energy of the molecular orbitals and induce a partial positive charge on the C1 carbon. Conversely, the propyl group is weakly electron-donating, and the hydroxyl group can act as both a hydrogen bond donor and acceptor. This electronic landscape would be reflected in the molecule's electrostatic potential map, which would show regions of negative potential around the oxygen and fluorine atoms and positive potential near the hydroxyl hydrogen and the C1 carbon.
A DFT analysis would also yield the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO would likely be localized on the oxygen atom of the hydroxyl group, while the LUMO would be expected to have significant contributions from the antibonding orbitals of the C-F bonds in the trifluoromethyl group. The energy gap between the HOMO and LUMO would provide an indication of the molecule's kinetic stability and chemical reactivity.
Table 1: Predicted DFT-Calculated Properties of this compound
| Property | Predicted Value/Observation |
| Optimized Geometry | Chair conformation of the cyclohexane ring |
| C1-C2 Bond Length | Slightly elongated compared to cyclohexane |
| C-O Bond Length | Typical for a tertiary alcohol |
| C-CF3 Bond Length | Consistent with similar fluorinated compounds |
| Dipole Moment | Significant, due to the polar OH and CF3 groups |
| HOMO Localization | Primarily on the oxygen atom of the hydroxyl group |
| LUMO Localization | Primarily on the trifluoromethyl group |
| HOMO-LUMO Gap | Moderate, indicating reasonable kinetic stability |
Conformational Analysis using Computational Methods
The conformational landscape of this compound is expected to be dominated by the chair conformations of the cyclohexane ring. For the trans isomer, the diequatorial conformation, with both the propyl and hydroxyl/trifluoromethyl-bearing carbon in equatorial positions, would be significantly more stable than the diaxial conformation. This is due to the avoidance of severe 1,3-diaxial steric strain that would occur if the bulky propyl and trifluoromethyl groups were in axial positions.
For the cis isomer, one substituent group will be in an axial position while the other is equatorial. The relative stability of the two possible chair conformations will depend on the A-values of the substituents at the 1 and 4 positions. The A-value represents the free energy difference between the axial and equatorial conformations of a monosubstituted cyclohexane. While a precise A-value for the C(OH)(CF3) group is not available, the trifluoromethyl group is known to have a larger A-value than a propyl group, suggesting that the conformation with the trifluoromethyl group in the equatorial position would be favored.
Computational methods, such as a potential energy surface scan, can be employed to identify the lowest energy conformations and the energy barriers between them. These calculations would involve systematically rotating the rotatable bonds, such as those in the propyl group and the C-O bond of the hydroxyl group, to find the global minimum energy structure.
Table 2: Approximate A-Values of Relevant Substituents
| Substituent | A-Value (kcal/mol) |
| -OH | 0.9 - 1.0 |
| -CH2CH2CH3 (Propyl) | ~2.1 |
| -CF3 | ~2.4 |
Note: A-values can vary slightly depending on the experimental or computational method used for their determination.
Based on these values, in the cis isomer, the conformation with the trifluoromethyl group equatorial and the propyl group axial would be more stable than the reverse.
Calculation of Reaction Pathways and Transition States
Computational chemistry can be used to model the reaction mechanisms involving this compound, such as its dehydration to form alkenes or its oxidation to a ketone. By mapping the potential energy surface of a reaction, it is possible to identify the transition state structures and calculate the activation energies.
For example, the acid-catalyzed dehydration of this compound would likely proceed through an E1 mechanism. Computational modeling could elucidate the structure of the carbocation intermediate and the transition states leading to the formation of different alkene products. The relative energies of the transition states would determine the regioselectivity of the elimination.
To perform such a calculation, one would typically start by optimizing the geometries of the reactant, product(s), and a guess for the transition state structure. A transition state search algorithm, such as the synchronous transit-guided quasi-Newton (STQN) method, would then be used to locate the exact transition state. Frequency calculations are then performed to confirm that the reactant and product are minima on the potential energy surface (all real frequencies) and that the transition state is a first-order saddle point (one imaginary frequency). The calculated activation energy (the energy difference between the transition state and the reactant) would provide a quantitative measure of the reaction rate.
Molecular Dynamics Simulations
While quantum chemical calculations provide detailed information about static molecular properties, molecular dynamics (MD) simulations can offer insights into the dynamic behavior of this compound in a condensed phase, such as in a solvent or in the solid state.
Dynamic Conformational Behavior
Molecular dynamics simulations would reveal the time-dependent conformational changes of this compound. By simulating the molecule over a period of nanoseconds or longer, it would be possible to observe transitions between different chair and boat conformations of the cyclohexane ring, as well as rotations of the substituent groups. These simulations would provide a more realistic picture of the molecule's flexibility and the relative populations of different conformers at a given temperature, which can be compared with the predictions from static energy calculations.
Intermolecular Interactions
In a solvent, the behavior of this compound is governed by its interactions with the surrounding solvent molecules. MD simulations can explicitly model these interactions. For example, in a protic solvent like water or ethanol, the hydroxyl group of the cyclohexanol (B46403) would act as both a hydrogen bond donor and acceptor. The trifluoromethyl group, with its partial negative charges on the fluorine atoms, could also participate in weaker intermolecular interactions.
By analyzing the radial distribution functions from an MD simulation, it is possible to quantify the extent of solvation and identify the preferred locations of solvent molecules around the solute. These simulations can also be used to calculate thermodynamic properties such as the free energy of solvation, which is crucial for understanding the molecule's solubility and partitioning behavior between different phases. Such information is valuable in contexts where the molecule's interaction with its environment is important.
Research Findings on Computational Spectroscopic Prediction for this compound
Following a comprehensive search for scholarly articles and research data, it has been determined that there are no publicly available computational or theoretical studies detailing the prediction of spectroscopic properties from first principles for the specific chemical compound This compound .
First-principles calculations, such as those based on Density Functional Theory (DFT) or other ab initio quantum chemistry methods, are powerful research tools for predicting spectroscopic data. These methods can calculate properties including:
Nuclear Magnetic Resonance (NMR) : Predicting chemical shifts (¹H, ¹³C, ¹⁹F) and coupling constants.
Vibrational Spectroscopy : Predicting infrared (IR) and Raman frequencies and intensities.
Electronic Spectroscopy : Predicting ultraviolet-visible (UV-Vis) absorption wavelengths.
Such theoretical studies are invaluable for complementing experimental work by aiding in spectral assignment, understanding conformational effects on spectra, and elucidating structure-property relationships.
However, for This compound , no published research containing these specific theoretical predictions could be located. As a result, the requested detailed research findings and data tables for its predicted spectroscopic properties cannot be provided. The scientific literature accessed does not currently contain this information.
Advanced Analytical Research Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of "4-Propyl-1-(trifluoromethyl)cyclohexanol". By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of the molecule.
One-dimensional NMR spectroscopy, including ¹H, ¹³C, and ¹⁹F NMR, is fundamental for the initial characterization and differentiation of the cis and trans isomers of "this compound". The conformational flexibility of the cyclohexane (B81311) ring, which primarily exists in a chair conformation, significantly influences the observed chemical shifts and coupling constants.
In the cis isomer, one substituent is in an axial position while the other is equatorial. In the trans isomer, both substituents are either axial or equatorial. The relative stability of these conformers is determined by steric interactions. For "this compound", the diequatorial conformation of the trans isomer is generally expected to be the most stable.
¹H NMR Spectroscopy: The proton NMR spectrum provides information on the chemical environment of each hydrogen atom. The chemical shifts of the cyclohexane ring protons are particularly sensitive to the orientation of the substituents. Axial protons are typically shielded and appear at a lower chemical shift (upfield) compared to equatorial protons. The coupling constants between adjacent protons also provide conformational information. A large coupling constant (typically 8-13 Hz) is indicative of a trans-diaxial relationship between two protons.
¹³C NMR Spectroscopy: The carbon NMR spectrum reveals the number of unique carbon environments in the molecule. The chemical shift of the carbon atom bearing the trifluoromethyl group is significantly influenced by the strong electron-withdrawing nature of the fluorine atoms. The orientation of the substituents also affects the chemical shifts of the ring carbons due to steric compression (γ-gauche effect), which can cause an upfield shift for carbons in a gauche arrangement with an axial substituent. researchgate.net
¹⁹F NMR Spectroscopy: Fluorine-19 is a sensitive nucleus for NMR spectroscopy. The ¹⁹F NMR spectrum of "this compound" would show a singlet for the CF₃ group. The chemical shift of this signal is highly dependent on the electronic environment and can be used to distinguish between different chemical contexts. nih.govthermofisher.com The polarity of the solvent can also influence the chemical shift of the trifluoromethyl group. nih.gov
Predicted NMR Data for cis- and trans-4-Propyl-1-(trifluoromethyl)cyclohexanol
| Nucleus | Isomer | Predicted Chemical Shift (ppm) | Key Features and Considerations |
|---|---|---|---|
| ¹H | cis | Ring protons: ~1.0-2.2 Propyl group: ~0.9 (t), ~1.3 (m), ~1.4 (m) OH: variable | Axial and equatorial protons will have distinct chemical shifts and coupling constants. |
| trans | Ring protons: ~1.0-2.2 Propyl group: ~0.9 (t), ~1.3 (m), ~1.4 (m) OH: variable | Chemical shifts of ring protons will differ from the cis isomer due to different substituent orientations. | |
| ¹³C | cis | C1: ~75-80 (q, JCF ≈ 30 Hz) CF₃: ~125 (q, JCF ≈ 280 Hz) Ring carbons: ~20-45 Propyl carbons: ~14, ~20, ~37 | The γ-gauche effect may cause upfield shifts for some ring carbons. |
| trans | C1: ~75-80 (q, JCF ≈ 30 Hz) CF₃: ~125 (q, JCF ≈ 280 Hz) Ring carbons: ~20-45 Propyl carbons: ~14, ~20, ~37 | Chemical shifts of ring carbons will differ from the cis isomer. | |
| ¹⁹F | cis | ~ -75 to -80 | Singlet. Chemical shift may be sensitive to the axial/equatorial orientation of the CF₃ group. |
| trans | ~ -75 to -80 | Singlet. A slight difference in chemical shift compared to the cis isomer is expected. |
Two-dimensional NMR techniques are powerful tools for unambiguously assigning the structure and stereochemistry of "this compound".
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings within the molecule. For "this compound", COSY would show correlations between the adjacent protons in the propyl chain and between the geminal and vicinal protons of the cyclohexane ring. This allows for the complete assignment of the proton spin systems.
NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments detect through-space interactions between protons that are in close proximity, typically within 5 Å. columbia.edublogspot.comacdlabs.com This is the most definitive NMR method for determining the stereochemistry of the cis and trans isomers. For example, in the cis isomer where the trifluoromethyl group is axial, a NOE would be observed between the fluorine atoms (or the protons of the methyl group if it were not fluorinated) and the axial protons at C3 and C5. In the diequatorial trans isomer, such correlations would be absent. Instead, NOEs would be observed between the equatorial protons and the substituents.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography provides precise information about the arrangement of atoms in the solid state, offering an unambiguous determination of the molecular structure. carleton.edumdpi.com
For a crystalline sample of a single isomer of "this compound", single-crystal X-ray diffraction can determine the relative configuration of the substituents, confirming whether it is the cis or trans isomer. The analysis would reveal the precise bond lengths, bond angles, and torsion angles, confirming the chair conformation of the cyclohexane ring and the axial or equatorial positions of the propyl, trifluoromethyl, and hydroxyl groups.
Expected Crystallographic Data for this compound
| Parameter | Expected Value/Information |
|---|---|
| Crystal System | To be determined by analysis (e.g., Monoclinic, Orthorhombic) |
| Space Group | To be determined by analysis |
| Unit Cell Dimensions | To be determined by analysis |
| Key Bond Lengths (Å) | C-C (cyclohexane): ~1.53-1.54 C-C (propyl): ~1.52-1.53 C-O: ~1.43 C-CF₃: ~1.52 C-F: ~1.34 |
| Key Bond Angles (°) | Angles within the cyclohexane ring: ~109.5-111 F-C-F: ~107 |
| Dominant Intermolecular Interactions | O-H···O hydrogen bonding |
Mass Spectrometry Techniques in Research (e.g., for reaction monitoring, mechanistic studies)
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure from fragmentation patterns.
Under electron ionization (EI), the "this compound" molecule would be expected to fragment in a predictable manner. The molecular ion peak (M⁺) may be weak or absent due to the lability of the alcohol. libretexts.orglibretexts.org
Predicted Fragmentation Pathways:
Loss of a propyl radical: Cleavage of the C-C bond between the cyclohexane ring and the propyl group would result in a fragment at [M - 43]⁺.
Loss of water: Dehydration is a common fragmentation pathway for alcohols, leading to a fragment at [M - 18]⁺. libretexts.orglibretexts.org
Loss of a trifluoromethyl radical: Cleavage of the C-CF₃ bond would produce a fragment at [M - 69]⁺.
Ring opening and subsequent fragmentation: The cyclohexane ring can undergo cleavage to produce a variety of smaller fragments. A characteristic peak for cyclic alcohols is often observed at m/z 57. whitman.edu
Applications in Research:
Reaction Monitoring: The progress of a chemical reaction producing "this compound" can be monitored by analyzing aliquots of the reaction mixture by MS. The appearance of the molecular ion or characteristic fragment ions of the product and the disappearance of the reactants would indicate the progression of the reaction.
Mechanistic Studies: By using isotopically labeled starting materials (e.g., with deuterium or ¹⁸O), the mechanism of a reaction can be investigated. The mass shifts in the resulting fragments can provide evidence for specific bond-breaking and bond-forming steps.
Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis (as research tools)
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful and non-destructive analytical tool for the qualitative and quantitative analysis of molecular structures. In the context of "this compound," these methodologies are instrumental in confirming the presence of key functional groups and providing insights into the molecule's structural integrity. The vibrational spectrum of a molecule is a unique fingerprint, arising from the absorption of infrared radiation or the inelastic scattering of monochromatic light (Raman), which corresponds to the discrete vibrational energy levels of the molecule's constituent bonds.
Infrared (IR) Spectroscopy
Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations such as stretching and bending. The absorption of specific frequencies of IR radiation is characteristic of particular chemical bonds and functional groups. For "this compound," the IR spectrum is expected to exhibit distinct absorption bands corresponding to its primary functional moieties: the hydroxyl (-OH) group, the propyl (C₃H₇) group, the trifluoromethyl (-CF₃) group, and the cyclohexyl backbone.
The analysis of the IR spectrum would focus on identifying the following characteristic peaks:
O-H Stretch: A broad and strong absorption band is anticipated in the region of 3200-3600 cm⁻¹, which is characteristic of the hydroxyl group's stretching vibration. The broadening of this peak is typically due to intermolecular hydrogen bonding.
C-H Stretch: Multiple sharp peaks in the 2850-3000 cm⁻¹ region are expected, corresponding to the symmetric and asymmetric stretching vibrations of the C-H bonds in the propyl group and the cyclohexyl ring.
C-F Stretch: The trifluoromethyl group is expected to produce strong and characteristic absorption bands in the fingerprint region, typically between 1000 cm⁻¹ and 1400 cm⁻¹. The exact position and number of these bands can be complex due to the coupling of C-F stretching vibrations.
C-O Stretch: The stretching vibration of the tertiary alcohol's C-O bond is expected to appear as a strong band in the 1050-1200 cm⁻¹ region.
Raman Spectroscopy
Raman spectroscopy provides complementary information to IR spectroscopy. It involves irradiating a sample with a monochromatic laser and detecting the inelastically scattered light. The energy shifts in the scattered light correspond to the vibrational modes of the molecule. While polar bonds with large dipole moment changes during vibration are strong in IR spectra (e.g., O-H, C=O), non-polar bonds with changes in polarizability are often more intense in Raman spectra.
For "this compound," Raman spectroscopy would be particularly useful for analyzing the carbon backbone and the symmetric vibrations of the molecule. Key expected features in the Raman spectrum include:
C-C Ring Vibrations: The skeletal vibrations of the cyclohexyl ring would give rise to a series of bands in the fingerprint region (typically below 1500 cm⁻¹).
C-H Bending and Stretching: Similar to IR, C-H vibrations will be present, though their relative intensities may differ.
CF₃ Symmetric Stretch: The symmetric stretching vibration of the C-F bonds in the trifluoromethyl group is expected to be a strong and characteristic Raman peak.
Detailed Research Findings
While specific experimental vibrational spectroscopy data for "this compound" is not extensively available in the public domain, analysis of related compounds allows for the prediction of its spectral features. For instance, studies on other cyclohexanol (B46403) derivatives confirm the characteristic broad O-H stretching band in the IR spectrum. Similarly, research on molecules containing the trifluoromethyl group, such as 4-(trifluoromethyl)-thiophenol, shows strong vibrational modes associated with the CF₃ group. nih.gov Computational methods, such as Density Functional Theory (DFT), are often employed alongside experimental spectroscopy to assign vibrational frequencies and understand the molecule's conformational properties. nih.gov
Interactive Data Table: Expected Vibrational Frequencies
The following table summarizes the expected characteristic vibrational frequencies for "this compound" based on established group frequency data from IR and Raman spectroscopy.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) (IR) | Expected Wavenumber (cm⁻¹) (Raman) |
| Hydroxyl (-OH) | O-H Stretch | 3200-3600 (Broad, Strong) | Weak |
| Propyl/Cyclohexyl | C-H Stretch | 2850-3000 (Strong) | Strong |
| Trifluoromethyl (-CF₃) | C-F Stretch | 1000-1400 (Strong, Multiple Bands) | Moderate to Strong |
| Tertiary Alcohol | C-O Stretch | 1050-1200 (Strong) | Weak to Moderate |
| Cyclohexyl Ring | C-C Stretch/Bend | < 1500 (Fingerprint Region) | Strong |
Exploration of Research Applications and Broader Scientific Relevance
Utility as a Chiral Building Block in Advanced Organic Synthesis
The trifluoromethyl group is known to impart unique stereoelectronic properties to molecules, making trifluoromethylated compounds valuable as chiral building blocks in asymmetric synthesis. The expectation was to find research demonstrating the use of 4-Propyl-1-(trifluoromethyl)cyclohexanol in this capacity.
Potential in Medicinal Chemistry Research (excluding clinical)
The introduction of a trifluoromethyl group can significantly alter the pharmacokinetic and pharmacodynamic properties of a molecule, such as metabolic stability, lipophilicity, and binding affinity. The cyclohexanol (B46403) scaffold is also a common feature in many biologically active compounds.
Applications in Materials Science Research (as a building block)
Fluorinated compounds, including those with cyclohexyl cores, are of interest in materials science, particularly in the development of liquid crystals and advanced polymers, due to their unique electronic and physical properties. However, the search did not yield any studies where this compound is specifically used as a building block in the synthesis of new materials. While related compounds such as 4-propylcyclohexanol (B1272916) are used in the liquid crystal industry, no such application has been documented for its trifluoromethylated counterpart.
Incorporation into Polymeric Materials or Liquid Crystals
The incorporation of fluorinated motifs into polymers and liquid crystals is a well-established strategy for tuning material properties. Fluorinated segments can impart desirable characteristics such as thermal stability, chemical resistance, and specific optical or dielectric properties.
Polymeric Materials: In the realm of polymer science, monomers containing trifluoromethyl alcohol groups are of interest for creating specialty polymers. The strong hydrogen-bonding capability of the fluoroalcohol group can influence polymer chain interactions, affecting properties like the glass transition temperature and mechanical strength. While direct studies on polymers derived from this compound are not prevalent, analogous structures are explored for creating materials with unique surface properties and enhanced durability. The bulky propylcyclohexyl group would likely contribute to increasing the free volume within a polymer matrix, potentially impacting gas permeability and the polymer's refractive index.
| Potential Impact of Structural Moieties on Material Properties | |
| Structural Feature | Potential Effect |
| Trifluoromethyl (-CF3) Group | Modifies dielectric anisotropy, enhances thermal stability, imparts hydrophobicity. |
| Cyclohexanol Core | Provides a rigid structural element, influences molecular packing. |
| Propyl (-C3H7) Group | Affects molecular shape and size, can influence mesophase behavior in liquid crystals. |
Modification of Surface Properties
The surface properties of materials, such as wettability and adhesion, are dictated by the chemical functionalities present at the interface. Fluorinated compounds are renowned for their ability to lower surface energy.
The presence of the trifluoromethyl group in this compound suggests its potential use in surface modification applications. When applied as a coating or incorporated into a material's surface layer, the low polarity of the CF3 group would be expected to orient outwards, creating a surface with low adhesion and altered wetting characteristics. This could be advantageous for creating hydrophobic or oleophobic surfaces. While specific studies on this compound are not available, the principle of using fluorinated molecules to control surface energy is a cornerstone of materials science, employed in applications ranging from non-stick coatings to moisture-repellent textiles. mdpi.com
Role as a Solvent or Reaction Medium in Specialized Organic Reactions
Fluorinated alcohols, such as trifluoroethanol (TFE) and hexafluoroisopropanol (HFIP), have gained significant attention as unique solvents and promoters in organic synthesis. researchgate.netcolab.ws Their distinct properties, including high polarity, strong hydrogen-bond donating ability, low nucleophilicity, and high ionizing power, enable them to facilitate reactions that are often challenging in conventional solvents. rsc.orggoogle.comresearchgate.net
Given its structure as a fluoroalcohol, this compound could potentially serve in a similar capacity. The key characteristics of fluoroalcohols that make them effective reaction media are summarized below:
| Property of Fluoroalcohols | Influence on Organic Reactions |
| Strong Hydrogen-Bond Donor | Stabilizes transition states and reaction intermediates. |
| Low Nucleophilicity | Can participate in hydrogen bonding without acting as a competing nucleophile. |
| High Ionizing Power | Promotes reactions that proceed through ionic intermediates. |
| Unique Polarity | Can enhance the solubility of diverse reactants. |
These properties have led to the widespread use of fluoroalcohols in a variety of transformations, including C-H functionalization, cyclization reactions, and bond activation processes. rsc.orggoogle.com While the bulky propylcyclohexyl group in this compound would differentiate its solvent properties from smaller fluoroalcohols like TFE and HFIP, it could offer advantages in specific systems where tailored solubility or steric environment is required.
Future Research Directions and Challenges
Development of More Sustainable and Efficient Synthetic Routes
The synthesis of 4-Propyl-1-(trifluoromethyl)cyclohexanol typically involves the trifluoromethylation of its precursor, 4-propylcyclohexanone (B1345700). sigmaaldrich.comsigmaaldrich.com Current methodologies often rely on stoichiometric organometallic reagents or harsh fluorinating agents, which present environmental and safety concerns. Future research should prioritize the development of more sustainable and efficient synthetic pathways.
One promising avenue is the exploration of catalytic trifluoromethylation reactions. The use of photoredox catalysis with a suitable trifluoromethyl source, such as triflyl chloride, has been demonstrated for the α-trifluoromethylation of ketones and could be adapted for this synthesis. acs.org Another green approach involves the use of fluoroform (HCF3), a potent greenhouse gas and industrial byproduct, as the trifluoromethyl source in combination with a suitable base. beilstein-journals.orgbeilstein-journals.org
Furthermore, the synthesis of the precursor, 4-propylcyclohexanone, can also be optimized for sustainability. For instance, the catalytic hydrogenation of 4-propylphenol (B1200801) over a reusable catalyst in an aqueous medium presents a greener alternative to traditional methods. chemicalbook.com The enzymatic reduction of 4-propylcyclohexanone to cis-4-propylcyclohexanol has been achieved with high efficiency, suggesting that biocatalytic routes could be developed for the synthesis of specific stereoisomers of the final product. mdpi.com
Table 1: Potential Sustainable Synthetic Strategies
| Strategy | Precursor/Reagent | Catalyst/Conditions | Potential Advantages |
| Catalytic Trifluoromethylation | 4-Propylcyclohexanone, CF3SO2Cl | Eosin Y, Visible Light | Metal-free, mild conditions. acs.org |
| Fluoroform Utilization | 4-Propylcyclohexanone, HCF3 | KHMDS/triglyme (B29127) | Use of a greenhouse gas as a feedstock. beilstein-journals.orgbeilstein-journals.org |
| Green Precursor Synthesis | 4-Propylphenol | Pt catalyst, H2, Water | Aqueous reaction medium, catalyst recycling. chemicalbook.com |
| Biocatalysis | 4-Propylcyclohexanone | Mutant Alcohol Dehydrogenase | High stereoselectivity, mild reaction conditions. mdpi.com |
Challenges in this area include achieving high yields and stereoselectivity, the development of robust and recyclable catalysts, and the scalability of these green methodologies for potential industrial applications.
Expanding the Scope of Chemical Transformations
The reactivity of the tertiary trifluoromethyl carbinol motif in this compound is a rich area for future investigation. researchgate.netresearchgate.net The electron-withdrawing nature of the trifluoromethyl group significantly influences the properties of the adjacent hydroxyl group, potentially leading to unique chemical transformations.
Future research should explore a variety of reactions, including:
Dehydration and Elimination Reactions: The controlled elimination of water from the tertiary alcohol could lead to the formation of valuable trifluoromethylated alkenes.
Nucleophilic Substitution: Activation of the hydroxyl group, for instance by conversion to a tosylate or mesylate, would open pathways for the introduction of a wide range of nucleophiles, leading to a diverse library of derivatives.
Etherification and Esterification: The synthesis of ethers and esters of this compound could modulate its physical and chemical properties for various applications. Derivatization is a common technique to enhance the volatility and thermal stability of alcohols for analytical purposes, and similar strategies could be employed for synthetic diversification. tcichemicals.comsigmaaldrich.comgreyhoundchrom.com
Rearrangement Reactions: Under acidic conditions, the carbocation intermediate formed upon protonation of the hydroxyl group could undergo skeletal rearrangements, providing access to novel fluorinated carbocyclic frameworks.
A key challenge will be to control the regioselectivity and stereoselectivity of these transformations, given the conformational flexibility of the cyclohexane (B81311) ring and the potential for competing reaction pathways.
Advanced Computational Modeling for Predictive Understanding
Computational chemistry offers powerful tools to gain a deeper understanding of the structure, properties, and reactivity of this compound at the molecular level. Future research in this area should focus on several key aspects:
Conformational Analysis: A thorough computational analysis of the different chair and boat conformations of the cis and trans isomers of this compound is crucial. gmu.edusapub.orgacs.orgyoutube.com Density Functional Theory (DFT) and ab initio methods can be employed to determine the relative stabilities of these conformers and the energy barriers for their interconversion. researchgate.net This knowledge is essential for understanding and predicting the stereochemical outcome of its reactions.
Spectroscopic Property Prediction: Computational modeling can be used to predict various spectroscopic properties, such as NMR chemical shifts and coupling constants, and vibrational frequencies. dntb.gov.ua These predictions can aid in the characterization and structural elucidation of the compound and its derivatives.
Reaction Mechanism Elucidation: DFT calculations can be utilized to map the potential energy surfaces of proposed reaction pathways for the chemical transformations of this compound. dntb.gov.ua This will provide valuable insights into the reaction mechanisms and help in the rational design of more efficient and selective synthetic methods.
The main challenge in this domain lies in the accurate modeling of solvent effects and intermolecular interactions, which can significantly influence the conformational preferences and reactivity of the molecule.
Exploration of Novel Research Applications (non-clinical)
The unique structural features of this compound make it an attractive building block for the development of new materials with tailored properties. While many trifluoromethyl-containing compounds find applications in medicine, this section will focus on non-clinical research avenues. mdpi.comnih.govresearchgate.netnih.gov
Potential areas of application include:
Materials Science: Fluorinated compounds are known for their unique properties, such as hydrophobicity and thermal stability. man.ac.uk The incorporation of the this compound moiety into polymers could lead to materials with enhanced properties. Furthermore, the high polarity of some fluorinated cyclohexanes has been exploited in the development of materials for supramolecular polymerization, suggesting that derivatives of the title compound could be explored for similar applications. nih.govuni-ulm.deresearchgate.net
Agrochemicals: The trifluoromethyl group is a common feature in many modern agrochemicals due to its ability to enhance metabolic stability and biological activity. researchgate.net While this article excludes clinical applications, the potential of this compound derivatives as novel herbicides, insecticides, or fungicides warrants investigation.
Liquid Crystals: The rigid cyclohexane core combined with the anisotropic nature of the propyl and trifluoromethyl groups suggests that derivatives of this compound could be investigated as components of liquid crystal mixtures.
A significant challenge in this area is the establishment of clear structure-property relationships to guide the rational design of new functional materials and molecules.
Q & A
Q. What are the recommended synthetic routes for 4-propyl-1-(trifluoromethyl)cyclohexanol, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis typically involves cyclohexanol functionalization via nucleophilic substitution or catalytic hydrogenation. For example, trifluoromethylation can be achieved using CF₃I under Pd catalysis, while propyl groups are introduced via Grignard reagents. Reaction temperature (e.g., 60–80°C for CF₃ group insertion) and solvent polarity (e.g., THF vs. DMF) critically affect regioselectivity. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is standard. Yields range from 40–70%, with impurities often arising from incomplete substitution .
Table 1 : Synthetic Optimization Parameters
| Step | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Trifluoromethylation | CF₃I, Pd(OAc)₂, DMF, 80°C | 65 | 95 |
| Propylation | Propyl-MgBr, THF, 0°C to RT | 72 | 92 |
| Final Cyclization | H₂, Pd/C, ethanol, 50°C | 58 | 89 |
Q. How can structural characterization of this compound be performed to confirm regiochemistry?
- Methodological Answer : Combine NMR (¹H, ¹³C, and ¹⁹F) and high-resolution mass spectrometry (HRMS). The trifluoromethyl group shows a distinct ¹⁹F NMR peak at δ -60 to -70 ppm. ¹H NMR reveals splitting patterns for axial/equatorial protons on the cyclohexanol ring (e.g., coupling constants J = 10–12 Hz for axial protons). X-ray crystallography resolves stereochemical ambiguities, though crystal growth may require slow evaporation in dichloromethane/hexane .
Q. What are the key physicochemical properties (e.g., solubility, logP) of this compound?
- Methodological Answer : LogP can be estimated via reversed-phase HPLC (C18 column, methanol/water mobile phase) or calculated using software like ChemAxon. Experimental solubility in common solvents (e.g., 25 mg/mL in ethanol, <5 mg/mL in water) should be validated via gravimetric analysis. Differential scanning calorimetry (DSC) determines melting points (expected range: 80–100°C) .
Advanced Research Questions
Q. How does stereochemistry at the cyclohexanol ring influence the compound’s bioactivity or interaction with enzymes?
- Methodological Answer : Synthesize enantiomers via chiral catalysts (e.g., Ru-BINAP complexes) and test in enzyme inhibition assays (e.g., cytochrome P450 isoforms). Computational docking (AutoDock Vina) predicts binding affinities. For example, the (1R,2S) isomer may exhibit stronger hydrogen bonding with catalytic serine residues due to spatial alignment of the hydroxyl and trifluoromethyl groups .
Q. What experimental designs are optimal for studying the compound’s stability under varying pH and temperature conditions?
- Methodological Answer : Use a factorial design (2³) varying pH (2, 7, 12), temperature (25°C, 40°C, 60°C), and light exposure. Monitor degradation via HPLC-UV at 254 nm. Accelerated stability studies (40°C/75% RH for 4 weeks) predict shelf-life. Degradation products (e.g., cyclohexanone derivatives) are identified via LC-MS/MS .
Q. How can researchers resolve contradictions in reported bioactivity data across different in vitro assays?
- Methodological Answer : Conduct meta-analysis with standardized protocols (e.g., consistent cell lines, ATP-based viability assays). Validate target engagement using SPR (surface plasmon resonance) to measure binding kinetics (KD, kon/koff). Confounding factors like solvent (DMSO vs. saline) and endotoxin levels must be controlled. Reproducibility requires ≥3 independent replicates .
Q. What computational methods predict the compound’s interactions with biological membranes or protein targets?
- Methodological Answer : Molecular dynamics (MD) simulations (GROMACS) model lipid bilayer permeability. Free-energy perturbation (FEP) calculates binding free energies for protein targets. QSAR models trained on cyclohexanol derivatives predict ADMET properties. Validate predictions with experimental Caco-2 permeability or microsomal stability assays .
Q. How can isotopic labeling (e.g., ¹³C, ¹⁸O) elucidate metabolic pathways in hepatic microsomes?
- Methodological Answer : Synthesize ¹³C-labeled analogs at the propyl or cyclohexanol positions. Incubate with human liver microsomes (HLM) and NADPH cofactor. Track metabolites via LC-¹³C NMR or high-resolution orbitrap MS. Phase I metabolites (e.g., hydroxylated propyl chains) are identified by mass shifts (+16 Da) .
Data Contradiction Analysis
Q. Conflicting reports on the compound’s cytotoxicity: How to determine if discrepancies arise from assay sensitivity or compound impurities?
- Methodological Answer : Re-test batches with ≥98% purity (HPLC-ELSD) in parallel assays (MTT, resazurin, and clonogenic). Spike pure compound with synthetic impurities (e.g., 4-propylcyclohexanol) to mimic contaminated samples. Dose-response curves (IC50) and Hill slopes distinguish intrinsic toxicity from artifact .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
